Ethyl N-phenylalaninate
Description
Context within Amino Acid Ester Chemistry
Amino acid esters, including Ethyl N-phenylalaninate, are a class of compounds derived from the reaction of an amino acid with an alcohol, resulting in the formation of an ester and water. evitachem.com This transformation is a fundamental reaction in organic chemistry, often catalyzed by an acid. evitachem.com In the case of this compound, the parent amino acid is phenylalanine, an essential amino acid with a benzyl (B1604629) side chain. The presence of the ethyl ester group alters the reactivity of the carboxyl group, protecting it from participating in certain reactions while allowing other transformations to occur at the amino group or the aromatic ring. This protective role is crucial in multi-step syntheses where selective functional group manipulation is required.
The structure of this compound, featuring a chiral center at the alpha-carbon, makes it a valuable chiral building block in asymmetric synthesis. nih.govresearchgate.netacs.org The stereochemistry of the starting phenylalanine (either L- or D- enantiomer) is retained in the resulting ester, allowing for the synthesis of enantiomerically pure target molecules. fda.gov
Significance as a Research Substrate and Building Block
This compound serves as a versatile substrate and building block in a multitude of chemical research areas. Its utility stems from the combination of the phenylalanine backbone and the reactive handles provided by the amino and ester functionalities.
In peptide synthesis, this compound and its derivatives are employed as starting materials. ontosight.aiscientificlabs.co.ukgoogle.com The ester group can be selectively hydrolyzed under basic or acidic conditions to reveal the free carboxylic acid, which can then be coupled with another amino acid to form a peptide bond. evitachem.com The N-terminus can also be modified or coupled with other molecules.
Furthermore, this compound is a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. Its structure is incorporated into larger scaffolds that are investigated for their potential biological activities. For instance, derivatives of this compound have been explored in the development of pharmaceutical compounds. evitachem.comlookchem.com
The compound is also utilized in the field of asymmetric catalysis, where its chiral nature is exploited to induce stereoselectivity in chemical reactions. nih.govmdpi.com Researchers have used this compound derivatives in the development of chiral ligands for metal-catalyzed reactions and as organocatalysts.
The synthesis of this compound itself can be achieved through several methods, including the classic Fischer esterification, which involves reacting phenylalanine with ethanol (B145695) in the presence of a strong acid catalyst. evitachem.com More contemporary methods, such as microwave-assisted synthesis, have also been developed to improve reaction efficiency and yield. evitachem.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol fda.govnih.gov |
| Appearance | Crystalline solid lookchem.com |
| Solubility | Soluble in organic solvents like ethanol and methanol (B129727); limited solubility in water. evitachem.com |
| Melting Point | 155-156 °C (hydrochloride salt) sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl (2S)-2-anilinopropanoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)9(2)12-10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-/m0/s1 |
InChI Key |
FMFDWCAQDWISCD-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C)NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl N Phenylalaninate and Its Derivatives
Classical Chemical Synthesis Approaches
Esterification Reactions
Esterification is a fundamental method for the synthesis of ethyl N-phenylalaninate, typically involving the reaction of N-protected or unprotected phenylalanine with ethanol (B145695) in the presence of a catalyst. The Fischer-Speier esterification is a common approach, where the amino acid is refluxed with an excess of alcohol (ethanol) and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com For instance, N-acetyl-D,L-phenylalanine can be converted to its corresponding methyl ester by refluxing in methanol (B129727) with sulfuric acid for several hours. google.com A similar principle applies to the synthesis of the ethyl ester.
Modern variations aim to improve yields and reaction conditions. One such method employs modified Mukaiyama's reagents. nih.gov For example, the esterification of N-acetyl-L-phenylalanine can be achieved using 2-chloro-1-methylpyridinium (B1202621) ethyl sulfate (B86663) in anhydrous methanol, with 1-methylimidazole (B24206) as a base. nih.gov Microwave irradiation has been shown to be more effective than conventional refluxing in this context. nih.gov The use of ionic liquids as modified Mukaiyama's reagents has also been explored to facilitate easier workup and greener reaction conditions. nih.gov
The table below summarizes representative conditions for the esterification of phenylalanine derivatives.
| Starting Material | Alcohol | Catalyst/Reagent | Conditions | Product | Reference |
| N-acetyl-D,L-phenylalanine | Methanol | Sulfuric Acid | Reflux, 3 hours | N-acetyl-D,L-phenylalanine methyl ester | google.com |
| N-acetyl-L-phenylalanine | Methanol | 2-chloro-1-methylpyridinium ethyl sulfate, 1-methylimidazole | Microwave Irradiation | N-acetyl-L-phenylalanine methyl ester | nih.gov |
| L-phenylalanine hydrochloride | Ethanol | Thionyl chloride | 40°C, 5 hours | L-phenylalanine ethyl ester hydrochloride | N/A |
Amidation and Peptide Coupling Techniques
Amidation is crucial for forming peptide bonds and synthesizing derivatives where the amine group of this compound is acylated. These reactions involve the activation of a carboxylic acid, which then reacts with the amino group of the phenylalanine ester.
The process often requires coupling reagents to facilitate the formation of the amide bond while minimizing side reactions and racemization. nih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and uronium/aminium salts such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), HATU, and HBTU. nih.govprepchem.comluxembourg-bio.com The choice of base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is also critical and can influence the degree of racemization. nih.govprepchem.com
Solution-phase peptide synthesis (SPPS) involves carrying out the coupling reactions in a homogeneous solvent system. In this classical approach, all reactants, products, and reagents are dissolved. After each coupling or deprotection step, the intermediate product must be isolated and purified before proceeding to the next step. beilstein-journals.org
A typical procedure involves dissolving the N-protected amino acid and phenylalanine ethyl ester in a suitable solvent like dichloromethane (B109758) (DCM). prepchem.com A coupling reagent (e.g., EDCI) and a base are then added to facilitate the amide bond formation. prepchem.com The reaction mixture is typically stirred for several hours, after which it undergoes a workup procedure involving washing with acidic and basic aqueous solutions to remove excess reagents and byproducts. prepchem.com
To overcome the purification challenges of traditional solution-phase synthesis, strategies like Group-Assisted Purification (GAP) chemistry have been developed. nih.govrsc.org This method avoids the need for chromatography by using a purification-assisting group that allows for the simple removal of impurities by washing with specific solvents. nih.govrsc.org
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the most common method for synthesizing peptides today. beilstein-journals.orgacs.org In this technique, the C-terminal amino acid (in this case, phenylalanine) is anchored to an insoluble polymer resin. The peptide chain is then elongated by sequential cycles of Nα-deprotection, washing, coupling of the next N-protected amino acid, and further washing. beilstein-journals.orgpeptide.com
Because the growing peptide is attached to the solid support, excess reagents and byproducts can be easily removed by filtration and washing, which greatly simplifies the purification process. peptide.com Solvents like N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are traditionally used, though greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) are being explored to reduce the environmental impact. acs.org
Derivatives of this compound can be prepared using SPPS by first attaching phenylalanine to the resin, followed by peptide elongation. mdpi.org The final compound is cleaved from the resin, often with an acid like trifluoroacetic acid (TFA), which also removes side-chain protecting groups. mdpi.org This methodology allows for the synthesis of complex peptides containing a C-terminal phenylalanine ethyl ester moiety. mdpi.org
The Ugi four-component reaction (Ugi-4CR) is a powerful multicomponent reaction that allows for the rapid synthesis of complex α-acylamino carboxamide derivatives in a single step. tcichemicals.comnih.govwikipedia.org The reaction involves the combination of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide. sciepub.com
When applied to the synthesis of phenylalanine derivatives, the components could be, for example, an aldehyde, an amine, phenylalanine (acting as the carboxylic acid component), and an isocyanide. The product is a bis-amide, which incorporates moieties from all four starting materials. wikipedia.orgsciepub.com The reaction is highly efficient and atom-economical, as the only byproduct is a molecule of water. wikipedia.org It proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion, followed by an intramolecular acyl transfer known as the Mumm rearrangement. nih.govwikipedia.org This one-pot nature makes the Ugi reaction particularly valuable for constructing compound libraries for drug discovery. tcichemicals.com
The table below outlines the key features of these peptide synthesis strategies.
| Synthesis Strategy | Phase | Key Characteristics | Purification Method |
| Solution-Phase Synthesis | Liquid | All reactants are dissolved in a solvent. | Extraction, crystallization, or chromatography after each step. |
| Solid-Phase Synthesis | Solid-Liquid | Growing peptide is anchored to an insoluble resin. | Filtration and washing to remove excess reagents. |
| Ugi Four-Component Reaction | Liquid | Four components react in one pot to form a complex product. | Typically column chromatography of the final product. |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions provide another route to synthesize derivatives of this compound, particularly for N-alkylation. A common strategy involves the reaction of an appropriate electrophile with the nitrogen atom of the phenylalanine ester.
One classical method for preparing N-alkyl amino acids involves the nucleophilic displacement of an α-bromo acid with an amine. monash.edu For example, an α-bromo acid derived from phenylalanine can react with an amine via an SN2 mechanism to yield the N-substituted phenylalanine derivative. monash.edu Subsequent esterification would yield the final product.
Another approach is the direct N-alkylation of a precursor. For instance, N-alkylation can be achieved by reacting an N-protected phenylalanine ester with an alkylating agent like methyl iodide in the presence of a strong base such as sodium hydride. monash.edu This method is broadly applicable for synthesizing various N-methylated amino acid derivatives. monash.edu
Electrophilic Amination Protocols
Electrophilic amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, providing a direct route to α-amino acid derivatives. This method involves the reaction of a carbon nucleophile, such as an enolate, with an electrophilic nitrogen source.
One common approach is the asymmetric α-amination of β-keto esters. In this strategy, a prochiral β-keto ester is treated with an aminating agent in the presence of a chiral catalyst to induce enantioselectivity. A guanidine–bisurea bifunctional organocatalyst, for instance, has been successfully employed in the asymmetric α-amination of various β-keto esters with azodicarboxylates as the nitrogen source. nih.gov This reaction proceeds with high yields and enantioselectivities for a range of substrates. While direct synthesis of this compound via this specific protocol is not explicitly detailed, the methodology is applicable to precursors that could be converted to the target compound. For example, the α-amination of indanone-derived β-keto esters has been shown to produce the corresponding α-amino products in up to 99% yield and 94% enantiomeric excess (ee). nih.gov
Another relevant electrophilic amination protocol involves the use of silyl (B83357) enol ethers as nucleophiles. The reaction of silyl enol ethers with nitrosocarbonyl intermediates, generated in situ from hydroxamic acids, provides a pathway to α-amino carbonyl compounds. A copper-catalyzed aerobic oxidation of a chiral nitrosocarbonyl precursor has been shown to facilitate the asymmetric α-amination of a range of silyl enol ether derivatives with high yields and diastereoselectivity. escholarship.org This method offers a versatile route to α-amino esters, and by selecting the appropriate silyl enol ether precursor, it could be adapted for the synthesis of this compound derivatives.
The following table summarizes the results of organocatalytic asymmetric α-amination of β-keto esters, demonstrating the potential of this method for generating chiral α-amino ester scaffolds.
Table 1: Organocatalytic Asymmetric α-Amination of Indanone-Derived β-Keto Esters
| Entry | R | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | H | 95 | 92 |
| 2 | 5-Me | 99 | 93 |
| 3 | 5-OMe | 99 | 94 |
| 4 | 5-F | 98 | 92 |
| 5 | 5-Cl | 99 | 93 |
| 6 | 5-Br | 99 | 94 |
| 7 | 6-Me | 96 | 93 |
| 8 | 6-OMe | 98 | 94 |
| 9 | 7-Me | 92 | 90 |
Hydrogenation Methodologies
Asymmetric hydrogenation of prochiral precursors is a highly efficient method for the synthesis of enantiomerically enriched amino acid derivatives. This approach typically involves the use of transition metal catalysts with chiral ligands to control the stereochemical outcome of the hydrogenation reaction.
A prominent strategy for the synthesis of phenylalanine derivatives is the asymmetric hydrogenation of enamides, such as ethyl (Z)-2-acetamido-3-phenylacrylate. Rhodium complexes bearing chiral phosphine (B1218219) ligands are widely used for this transformation, often achieving excellent enantioselectivities. nih.govwiley-vch.denih.gov For instance, the rhodium-catalyzed hydrogenation of methyl (Z)-2-acetamidocinnamate, a close analog of the ethyl ester, has been reported to yield the corresponding N-acetyl-phenylalanine methyl ester with high enantiomeric excess. nih.gov The choice of chiral ligand is crucial for achieving high stereoselectivity.
More recently, earth-abundant metals like cobalt have been explored as catalysts for asymmetric hydrogenation. Cobalt complexes with chiral bisphosphine ligands have shown high activity and enantioselectivity in the hydrogenation of enamides, particularly in protic solvents like methanol. nih.govnih.govthieme.deprinceton.eduprinceton.edu An optimized cobalt catalyst has been successfully applied to the large-scale synthesis of an epilepsy medication precursor, demonstrating the industrial potential of this methodology. nih.govprinceton.edu
The table below presents selected results from the rhodium-catalyzed asymmetric hydrogenation of a precursor to phenylalanine derivatives, highlighting the high enantioselectivities achievable with this method.
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-2-acetamidocinnamate
| Entry | Ligand | Solvent | Conversion (%) | ee (%) |
|---|---|---|---|---|
| 1 | PhthalaPhos-1 | Toluene | >99 | 96 |
| 2 | PhthalaPhos-2 | Toluene | >99 | 95 |
| 3 | PhthalaPhos-3 | CH2Cl2 | >99 | 97 |
| 4 | PhthalaPhos-4 | CH2Cl2 | >99 | 98 |
Biocatalytic Synthesis Strategies
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild reaction conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for the synthesis of chiral molecules like this compound.
Enzyme-Catalyzed Esterification and Amidation
Lipases are versatile enzymes that can catalyze the formation of ester bonds in non-aqueous environments. This catalytic activity is widely exploited for the kinetic resolution of racemic mixtures of alcohols and carboxylic acids, including derivatives of amino acids.
In the context of this compound, lipases can be used for the kinetic resolution of racemic N-protected phenylalanine esters. For example, the enzymatic resolution of racemic N-acetyl-phenylalanine methyl ester can be achieved through lipase-catalyzed hydrolysis or transesterification. Lipase B from Candida antarctica (CALB) is a commonly used biocatalyst for such resolutions, often providing high enantioselectivity. engconfintl.org The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, can be influenced by various factors, including the choice of acyl donor, solvent, and temperature. diva-portal.org
The following table illustrates the kinetic resolution of a racemic amine catalyzed by immobilized Candida antarctica Lipase B, demonstrating the high selectivity achievable.
Table 3: Kinetic Resolution of (±)-1-Phenylethan-1-amine with Different Acylating Agents Catalyzed by CaLB-MNPs
| Acylating Agent | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
|---|---|---|---|---|---|
| Isopropyl 2-methoxyacetate | 6 | 50 | >99 | 96 | >200 |
| Isopropyl 2-ethoxyacetate | 6 | 50 | >99 | 95 | >200 |
| Isopropyl 2-isopropoxyacetate | 6 | 49 | 95 | >99 | >200 |
α-Chymotrypsin, a serine protease, is well-known for its ability to catalyze the hydrolysis of peptide bonds C-terminal to aromatic amino acids like phenylalanine. However, in low-water environments or in the presence of nucleophiles other than water, α-chymotrypsin can catalyze the synthesis of peptide bonds and the transesterification of esters.
This enzyme has been successfully used for the synthesis of dipeptide derivatives starting from N-acetyl phenylalanine ethyl ester. nih.gov The reaction conditions, such as pH, temperature, and enzyme concentration, play a crucial role in optimizing the yield of the desired product. In a biphasic system, the synthesis of N-Acetyl-phenylalanine-glycinamide from N-acetyl phenylalanine ethyl ester and glycinamide (B1583983) reached a yield of 95.1% under optimized conditions. nih.gov
Furthermore, α-chymotrypsin can catalyze transesterification reactions of N-acetyl-L-phenylalanine ethyl ester with various alcohols in organic solvents, including ionic liquids. nih.gov The activity and stability of the enzyme are highly dependent on the nature of the organic solvent and the water content of the system.
The table below summarizes the optimal conditions found for the α-chymotrypsin-catalyzed synthesis of a dipeptide derivative.
Table 4: Optimized Conditions for α-Chymotrypsin-Catalyzed Synthesis of N-Ac-Phe-Gly-NH2
| Parameter | Optimal Value |
|---|---|
| Incubation Time (min) | 30.9 |
| Reaction Temperature (°C) | 35.8 |
| Enzyme Activity (U) | 159.2 |
| pH | 8.98 |
| Predicted Yield (%) | 98.0 |
| Actual Yield (%) | 95.1 |
Asymmetric Biocatalytic Routes
Asymmetric biocatalysis provides a direct route to enantiomerically pure compounds from prochiral substrates, often with high atom economy. Transaminases (TAs), also known as aminotransferases, are a key class of enzymes for the asymmetric synthesis of chiral amines and amino acids.
ω-Transaminases (ω-TAs) are particularly valuable as they can transfer an amino group from an amino donor (e.g., isopropylamine) to a ketone or aldehyde acceptor. nih.govmdpi.com This enzymatic transformation can be applied to the synthesis of β-amino esters. For example, the transamination of ethyl benzoylacetate, a β-keto ester, using ω-transaminases can produce chiral (S)- and (R)-β-phenylalanine esters. researchgate.net Screening of a ω-transaminase library has identified mutants capable of converting ethyl benzoylacetate with conversions of up to 32% for the (S)-enantiomer and 13% for the (R)-enantiomer. While this produces a β-amino ester, it demonstrates the potential of transaminases for the asymmetric synthesis of amino acid esters from keto precursors. Further engineering of these enzymes could lead to catalysts for the direct synthesis of α-amino esters like this compound from the corresponding α-keto ester, ethyl phenylpyruvate.
The following table shows the conversion rates for the asymmetric synthesis of (S)- and (R)-β-phenylalanine ethyl ester using engineered ω-transaminases.
Table 5: Asymmetric Synthesis of β-Phenylalanine Ethyl Ester using ω-Transaminases
| Entry | ω-Transaminase Mutant | Enantiomer | Conversion (%) |
|---|---|---|---|
| 1 | 3FCR_4M | (S) | 32 |
| 2 | ATA117 11Rd | (R) | 13 |
ω-Transaminase-Mediated Amination for Chiral Ester Formation
The enzymatic synthesis of chiral amines and their derivatives using ω-transaminases (ω-TAs) has emerged as a powerful and environmentally benign alternative to traditional chemical methods mbl.or.krmdpi.comdiva-portal.org. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor mdpi.com. While direct synthesis of this compound from ethyl phenylpyruvate using ω-TAs is a promising route, much of the research has focused on the synthesis of β-amino acid esters.
For instance, a study demonstrated the successful use of engineered ω-transaminases for the synthesis of (S)- and (R)-β-phenylalanine ethyl esters from ethyl benzoylacetate mdpi.com. A screening of a ω-TA library identified variants capable of converting the β-keto ester, achieving conversions of up to 32% for the (S)-enantiomer and 13% for the (R)-enantiomer mdpi.com. This suggests the potential for applying a similar strategy to the synthesis of α-amino acid esters like this compound, provided a suitable ω-transaminase with activity towards α-keto esters can be identified or engineered. The general mechanism for ω-transaminase-catalyzed reactions follows a ping-pong bi-bi kinetic model, involving the formation of a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate mdpi.com.
The substrate specificity of ω-TAs is a critical factor, often limited by steric hindrance in the enzyme's active site. However, protein engineering techniques, such as structure-based mutagenesis, have been successfully employed to broaden the substrate scope and enhance the catalytic efficiency of these enzymes towards bulky ketones mdpi.comjiangnan.edu.cn.
Table 1: Examples of ω-Transaminase-Mediated Amination for Phenylalanine Ester Derivatives
| Enzyme Variant | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |
| 3FCR_4M | Ethyl benzoylacetate | (S)-β-Phenylalanine ethyl ester | 32% | >99% | mdpi.com |
| ATA117 11Rd | Ethyl benzoylacetate | (R)-β-Phenylalanine ethyl ester | 13% | >99% | mdpi.com |
| Engineered Arthrobacter sp. ω-TA | 1-Acetonaphthone | (R)-(+)-1-(1-Naphthyl)ethylamine | >99% | >99% | jiangnan.edu.cn |
Stereoselective Transesterification in Non-Aqueous Media
Enzymatic transesterification in non-aqueous media offers a highly stereoselective route to chiral esters. Lipases and proteases are commonly employed for these transformations due to their ability to function in organic solvents and their often-excellent enantioselectivity nih.govnih.govresearchgate.net.
A notable example is the subtilisin Carlsberg-catalyzed transesterification of N-acetyl phenylalanine derivatives in supercritical carbon dioxide vu.edu.au. In this study, N-acetyl-L-phenylalanine ethyl ester underwent transesterification with methanol. The reaction demonstrated high stereoselectivity, with no detectable reaction of the D-isomer vu.edu.au. The water content and alcohol concentration in the reaction medium were found to be crucial parameters for optimizing the conversion. For the transesterification of ethyl esters with methanol, an optimal water concentration of approximately 1.3 M was identified, while the ideal methanol concentration was in the range of 0.8-1.2% v/v vu.edu.au.
The choice of solvent and acyl donor can significantly influence the enzyme's activity and selectivity in these reactions nih.gov. While this specific study focused on the N-acetylated form of ethyl phenylalaninate, the principle of stereoselective enzymatic transesterification is a viable strategy for the kinetic resolution of racemic this compound or for the synthesis of one enantiomer from a different ester.
Chiral Synthesis and Stereochemical Control
The control of stereochemistry is paramount in the synthesis of this compound, as the biological activity of its derivatives is often enantiomer-dependent. Various strategies have been developed for the enantioselective preparation of its isomers and to study the stereochemical stability of the chiral center.
Enantioselective Preparation of Isomers
The enantioselective synthesis of phenylalanine derivatives can be achieved through several methods, including asymmetric hydrogenation and enzymatic resolution. Asymmetric hydrogenation of acetamidoacrylate precursors is a well-established method for producing enantiomerically enriched phenylalanine analogues nih.gov. This approach allows for the preparation of the L-configuration of various substituted phenylalanines nih.gov.
Enzymatic kinetic resolution is another powerful technique for separating racemic mixtures. For instance, the resolution of racemic N-acyl-D,L-phenylalanine esters can be accomplished through the stereoselective hydrolysis of the L-ester by a protease, leaving the D-ester unreacted google.com. A process using a microbially derived serine proteinase has been shown to selectively convert N-acetyl-L-phenylalanine methyl ester to N-acetyl-L-phenylalanine, which can then be separated from the unreacted N-acetyl-D-phenylalanine methyl ester with high optical purity google.com. This enzymatic approach provides a pathway to both D- and L-isomers of N-acylated phenylalanine esters.
Racemization Studies in Amidating Conditions
The stereochemical integrity of the α-carbon in phenylalanine derivatives is a significant concern during chemical transformations, particularly in peptide synthesis where amide bond formation is a key step. Racemization can occur under basic conditions or during the activation of the carboxylic acid moiety.
Studies on the racemization of N-acetyl-l-phenylalanine during amidation with coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) have provided valuable insights nih.gov. The formation of an oxazol-5(4H)-one intermediate is a major pathway for racemization, especially for N-acylamino acids nih.govmdpi.com. The abstraction of the α-proton by a base is facilitated by the formation of this planar, achiral intermediate. The choice of base has been shown to be critical, with weaker bases like pyridine (B92270) leading to reduced racemization compared to stronger, non-nucleophilic bases such as diisopropylethylamine (DIPEA) nih.gov.
Similarly, the base-catalyzed racemization of peptide active esters, such as benzyloxycarbonylglycyl-L-phenylalanine p-nitrophenyl ester, has been shown to proceed through an oxazolone (B7731731) intermediate, leading to significant loss of optical purity prior to hydrolysis acs.org. These findings underscore the importance of carefully selecting coupling reagents and reaction conditions to preserve the stereochemistry of this compound when it is used in subsequent synthetic steps involving amide bond formation.
Table 2: Factors Influencing Racemization in Phenylalanine Derivatives during Amidation
| Factor | Observation | Implication for Stereochemical Control | Reference |
| Coupling Reagent | Reagents like TBTU can promote oxazolone formation. | Selection of coupling reagents with lower racemization potential is crucial. | nih.gov |
| Base | Stronger bases (e.g., DIPEA) increase racemization compared to weaker bases (e.g., pyridine). | Use the weakest possible base that effectively promotes the reaction. | nih.gov |
| N-Protecting Group | N-acyl groups (e.g., N-acetyl) are prone to oxazolone formation. | Urethane-type protecting groups (e.g., Boc, Cbz, Fmoc) are generally more resistant to racemization. | mdpi.combachem.com |
| Reaction Temperature | Lower temperatures can reduce the rate of racemization. | Conduct coupling reactions at reduced temperatures. | bachem.com |
Use of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
Asymmetric synthesis utilizing chiral auxiliaries is a cornerstone of modern organic chemistry for establishing stereocenters with high diastereoselectivity du.ac.inresearchgate.net. A chiral auxiliary is a stereogenic group that is temporarily incorporated into an achiral substrate to direct a subsequent stereoselective transformation.
Several classes of chiral auxiliaries have been developed and successfully applied in asymmetric alkylations and other C-C bond-forming reactions. Evans' oxazolidinones are a prominent example, where the chiral auxiliary is attached to a carboxylic acid to form a chiral imide. Deprotonation creates a chiral enolate that reacts with electrophiles with high diastereoselectivity researchgate.net. Another effective auxiliary is pseudoephenamine, which has demonstrated remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers nih.gov.
In the context of phenylalanine derivatives, natural amino acids themselves can serve as chiral auxiliaries. For example, N-acryloyl-L-phenylalanine methyl ester has been used as a chiral dienophile in asymmetric Diels-Alder reactions with cyclopentadiene (B3395910) cdnsciencepub.com. The diastereofacial selectivity of such reactions can be influenced by the choice of Lewis acid catalyst cdnsciencepub.com.
Catalytic asymmetric synthesis offers a more atom-economical approach. For instance, the catalytic asymmetric alkynylation of α-imino esters has been developed as a versatile method to produce optically active unnatural α-amino acid derivatives nih.gov. This method, employing a chiral catalyst, allows for the direct and enantioselective introduction of an alkyne group.
Reaction Conditions and Optimization in Synthesis
The optimization of reaction conditions is crucial for maximizing the yield, purity, and stereoselectivity of synthetic routes to this compound and its derivatives. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and reactants.
In enzymatic reactions, such as those mediated by ω-transaminases or lipases, the optimization of conditions is critical for enzyme activity and stability. For the subtilisin Carlsberg-catalyzed transesterification of N-acetyl phenylalanine ethyl ester, the concentration of water and the alcohol co-reactant were identified as key variables affecting the conversion rate vu.edu.au. Similarly, in lipase-catalyzed transesterification for the synthesis of flavor esters, parameters such as molar ratio of substrates, reaction time, temperature, and enzyme concentration are systematically varied to achieve optimal yields nih.gov.
For chemical syntheses, the choice of solvent can have a profound impact on stereoselectivity. In asymmetric alkylations using camphor-derived chiral auxiliaries, it has been shown that the diastereoselectivity can be reversed simply by changing the solvent researchgate.net. Temperature is another critical factor; for instance, in amidation reactions, lower temperatures are generally preferred to minimize racemization bachem.com.
The stoichiometry of reagents also plays a significant role. In alkylation reactions using pseudoephenamine as a chiral auxiliary, an excess of the alkyl halide is typically used to drive the reaction to completion nih.gov. In catalytic reactions, the catalyst loading is a key parameter to optimize, balancing reaction rate and cost.
A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently explore the interplay of multiple reaction parameters and identify the optimal conditions for the synthesis of this compound.
Reactivity Profiles and Mechanistic Investigations of Ethyl N Phenylalaninate
Hydrolysis Reactions
The ester functional group of Ethyl N-phenylalaninate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water to yield N-phenylalanine and ethanol (B145695). This process can be catalyzed by acids, bases, or enzymes.
Detailed thermodynamic studies have been performed on the hydrolysis of phenylalanine esters, particularly the closely related N-acetyl-L-phenylalanine ethyl ester, which serves as a model for understanding the behavior of this compound. Equilibrium measurements for the α-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-phenylalanine ethyl ester have been conducted across a range of temperatures. researchgate.net
For the reaction involving neutral species: N-acetyl-L-phenylalanine ethyl ester(soln) + H₂O(soln) ⇌ N-acetyl-L-phenylalanine(soln) + ethanol(soln)
Calorimetric measurements in aqueous phosphate (B84403) buffer have helped to determine the thermodynamic parameters of this reaction. researchgate.net A key finding from these studies is the observation of an enthalpy-entropy compensation effect, where the standard molar enthalpy of the reaction was found to be a linear function of the standard molar entropy. researchgate.net This phenomenon is significant in understanding the thermodynamic driving forces of the hydrolysis reaction in different environments.
The solvent plays a critical role in determining the position of the hydrolysis equilibrium. In aqueous solutions, the high concentration of water drives the equilibrium towards the formation of the carboxylic acid and alcohol. Conversely, in organic solvents with low water content, the equilibrium can be shifted to favor the ester, making such environments suitable for ester synthesis. researchgate.net
Equilibrium constants (K) for the hydrolysis of N-acetyl-L-phenylalanine ethyl ester have been measured in various organic solvents and compared with aqueous buffer. researchgate.net The values of K at 298.15 K, which include the concentration of water, were found to be in a relatively narrow range across different solvents, from 0.057 to 0.20. researchgate.net This suggests that when the reaction is formulated to involve only neutral species and the water concentration is accounted for, the equilibrium constants are comparable across diverse solvent environments. researchgate.net The dissolution behavior of the related compound, Ethyl L-phenylalaninate hydrochloride, has also been studied in various neat and binary solvents, highlighting the importance of solute-solvent molecular interactions. researchgate.net
Below is a table summarizing the apparent equilibrium constants for the hydrolysis of N-acetyl-L-phenylalanine ethyl ester in different solvents at 298.15 K.
Table 1: Apparent Equilibrium Constants (K) for the Hydrolysis of N-acetyl-L-phenylalanine ethyl ester at 298.15 K
| Solvent | Apparent Equilibrium Constant (K) |
|---|---|
| Aqueous Phosphate Buffer | 0.20 |
| Dichloromethane (B109758) | 0.11 |
| Toluene | 0.057 |
| Carbon Tetrachloride | 0.076 |
Data sourced from ResearchGate. researchgate.net
Transesterification Processes
Transesterification is a process where the ethyl group of this compound is exchanged with the alkyl or aryl group of another alcohol. This reaction can be catalyzed by acids, bases, or enzymes. wikipedia.org
The general mechanism for transesterification involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. wikipedia.orgmasterorganicchemistry.com In acid catalysis, a proton is donated to the carbonyl group, enhancing its electrophilicity. wikipedia.org In base catalysis, a proton is removed from the attacking alcohol, increasing its nucleophilicity. wikipedia.org In both cases, a tetrahedral intermediate is formed, which can then collapse to either revert to the starting materials or form the new ester and ethanol. wikipedia.org The position of the equilibrium is influenced by the relative energies of the reactants and products, and the reaction can be driven to completion by removing one of the products, such as ethanol, from the reaction mixture. wikipedia.org
Enzymes, particularly proteases and lipases, are highly effective catalysts for the transesterification of phenylalanine esters. For instance, immobilized α-chymotrypsin has been used to catalyze the transfer of the L-phenylalanine moiety from its propyl ester to 1,4-butanediol. nih.gov Similarly, Subtilisin Carlsberg has been employed for the transesterification of N-acetyl-L-phenylalanine ethyl ester with 1-propanol (B7761284) in an organic medium. nih.gov These enzymatic reactions are often highly stereoselective.
Amide Bond Formation and Peptide Coupling Mechanisms
This compound is a crucial building block in peptide synthesis. With its free primary amino group and an ester-protected carboxyl group, it typically functions as the nucleophilic component (the C-terminal residue) in a peptide coupling reaction. The fundamental process involves the formation of an amide bond between the amino group of this compound and the activated carboxyl group of an N-protected amino acid. masterorganicchemistry.com
The mechanism requires the "activation" of the carboxylic acid of the incoming N-protected amino acid. This is achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.comyoutube.com The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate. The amino group of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the new peptide bond and release the coupling agent's byproduct (e.g., dicyclohexylurea in the case of DCC). This strategy, using protecting groups on the non-reacting termini, ensures that a single, desired dipeptide product is formed in high yield. masterorganicchemistry.com
Studies of Enzyme-Substrate Interactions (Mechanistic Focus)
Proteases, particularly serine proteases like chymotrypsin (B1334515) and subtilisin, are well-known for their ability to catalyze the hydrolysis of esters, especially those of aromatic amino acids like phenylalanine. nih.govnih.gov The mechanistic study of these interactions reveals a sophisticated catalytic process.
The mechanism of serine proteases involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, typically consisting of serine, histidine, and aspartate. nih.gov The process begins with the formation of a Michaelis complex, where the this compound substrate binds to the active site. nih.gov The key steps are as follows:
Nucleophilic Attack: The hydroxyl group of the serine residue in the catalytic triad, made highly nucleophilic by the adjacent histidine and aspartate residues, attacks the carbonyl carbon of the ester substrate. nih.gov
Formation of a Tetrahedral Intermediate: This attack results in a short-lived, negatively charged tetrahedral intermediate. This intermediate is stabilized by hydrogen bonds from other residues in the active site, an area known as the "oxyanion hole". nih.gov
Acyl-Enzyme Formation: The intermediate collapses, leading to the cleavage of the C-O bond of the ester. The ethanol portion is released, and the phenylalanine moiety becomes covalently attached to the serine residue, forming an acyl-enzyme intermediate. nih.gov
Deacylation: A water molecule then enters the active site and, activated by the histidine residue, acts as a nucleophile to attack the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate.
Product Release: This second intermediate collapses, breaking the covalent bond between the phenylalanine and the serine residue. The N-phenylalanine product is released, and the enzyme's active site is regenerated to its original state, ready to catalyze another reaction. nih.gov
This detailed catalytic cycle explains the high efficiency and specificity of proteases in hydrolyzing phenylalanine esters like this compound.
Enzyme Inhibition Mechanisms by Phenylalanine Derivatives
The inhibitory activity of phenylalanine derivatives often stems from their ability to act as competitive inhibitors, mimicking the natural substrate and binding to the enzyme's active site. This binding event can be reversible, and the strength of the inhibition is typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus more potent inhibition.
One of the key targets for phenylalanine derivatives is phenylalanine hydroxylase , the enzyme responsible for the conversion of phenylalanine to tyrosine. Analogues of phenylalanine have been shown to inhibit this enzyme, with kinetic analyses suggesting the presence of a catalytic site, a non-competitive inhibitory site, and a positive cooperative site on each protomer of the enzyme.
Another important class of enzymes targeted by phenylalanine derivatives are proteases . For instance, N-benzoyl-L-phenylalanine acts as a competitive inhibitor of the peptide hydrolysis catalyzed by carboxypeptidase A. ku.edu The binding of such inhibitors can be influenced by the presence of other molecules, sometimes leading to cooperative binding effects. ku.edu
More complex derivatives, such as phosphonic acid analogues of phenylalanine and homophenylalanine, have been synthesized and evaluated as inhibitors of aminopeptidases , including human aminopeptidase (B13392206) N (hAPN). These studies have revealed that modifications to the phenylalanine structure, such as the introduction of fluorine or bromine atoms into the phenyl ring, can significantly impact their inhibitory potency, with some derivatives exhibiting inhibition constants in the submicromolar range. nih.gov
The general mechanism for many protease inhibitors involves the formation of a stable complex with the enzyme, thereby blocking its catalytic function. For serine and cysteine proteases, this can involve the formation of a covalent acyl-enzyme or thioacyl-enzyme intermediate. nih.gov While specific kinetic data for the inhibition of enzymes by this compound is not extensively documented in the literature, its structural resemblance to other studied phenylalanine esters suggests that it could potentially act as a competitive inhibitor for certain proteases. The ethyl ester group could participate in the formation of a transient acyl-enzyme intermediate, particularly with serine proteases that have a specificity for bulky aromatic residues like phenylalanine at the S1 binding site. gatech.edu
Table 1: Examples of Enzyme Inhibition by Phenylalanine Derivatives
| Derivative | Target Enzyme | Inhibition Type | K |
| N-Benzoyl-L-phenylalanine | Carboxypeptidase A | Competitive | - |
| 1-Amino-3-(3-fluorophenyl)propylphosphonic acid | Human Aminopeptidase N (hAPN) | - | Submicromolar range |
| Phenylalanine Analogues | Phenylalanine Hydroxylase | Competitive/Non-competitive | - |
Reactions with Organometallic Reagents and Electrophiles
The reactivity of this compound is characterized by the presence of several functional groups: the secondary amine, the ester, and the aromatic ring. These sites offer opportunities for a variety of chemical transformations with organometallic reagents and electrophiles.
The reaction of esters with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is a well-established method for the synthesis of tertiary alcohols. nih.govlibretexts.org The mechanism involves a two-step process. The first equivalent of the organometallic reagent adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent in a nucleophilic addition reaction. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, where two of the alkyl groups are derived from the organometallic reagent. nih.govlibretexts.org
The nitrogen atom of the N-phenylalaninate moiety is nucleophilic and can react with various electrophiles, leading to N-alkylation and N-acylation products.
N-Alkylation can be achieved by reacting this compound with alkyl halides. These reactions typically proceed via a nucleophilic substitution mechanism (SN2), where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed and to deprotonate the amine, increasing its nucleophilicity. Various reaction conditions have been developed for the N-alkylation of amines and their derivatives, including the use of phase transfer catalysts and solvent-free mechanochemical methods.
N-Acylation involves the reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides. The mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the leaving group (e.g., chloride ion) to form the N-acylated product, which is an amide. These reactions are often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to scavenge the acid byproduct.
Table 2: Representative Reactions of Phenylalanine Esters with Organometallic Reagents and Electrophiles
| Phenylalanine Derivative | Reagent | Product Type | Reaction Conditions | Yield (%) |
| Protected Phenylalanines | Aryl Iodides / Organozinc Reagent | Arylated Phenylalanines | Pd-catalyzed coupling in DMF | Good to excellent |
| Imides | Alkyl Halides | N-alkylated imides | Ball milling, solvent-free | Good |
| Aniline | Acetic Anhydride | N-acetylated aniline | - | - |
| Hydantoin derivatives | Alkyl Halides | N-alkylated hydantoins | NaH, DMF | Low to moderate |
Note: This table provides examples of reactions with related phenylalanine derivatives and analogous systems due to the limited specific data available for this compound.
Catalytic Applications of Ethyl N Phenylalaninate in Organic Transformations
Organocatalysis and Asymmetric Inductions
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Derivatives of phenylalanine, including its esters, are employed to create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
While Ethyl N-phenylalaninate itself is not typically used directly as a catalyst, its structural motif is a cornerstone in the design of more complex organocatalysts for asymmetric carbon-carbon bond formation. These reactions are fundamental in synthetic chemistry for building molecular complexity.
Research has shown that dipeptides incorporating phenylalanine can act as effective chiral organocatalysts. For instance, the dipeptide Phenylalanine-β-alanine has been utilized to catalyze the asymmetric Michael addition of isobutyraldehyde to N-phenylmaleimide. The reaction proceeds with high yield and moderate enantioselectivity, demonstrating the ability of the phenylalanine residue to induce a stereoselective outcome. The efficiency of this catalytic system is sensitive to the choice of base and solvent, with aqueous sodium hydroxide under solvent-free conditions providing optimal results mdpi.com.
| Base | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|
| LiOH·H₂O | 90 | 80:20 |
| NaOH (aq) | 90 | 88:12 |
| KOH (aq) | 89 | 86:14 |
| K₂CO₃ | 40 | 72:28 |
| Et₃N | No Reaction | - |
In a different approach, chiral diamines derived from aromatic amino acids like L-phenylalanine have been combined with flexible phosphoric acids to create efficient catalytic systems. These systems have proven effective in promoting asymmetric Michael-addition-initiated cascade reactions, leading to the synthesis of complex heterocyclic structures like octahydroacridines in excellent enantioselectivities (93–98% ee) nih.gov.
Phenylalanine derivatives are instrumental in the development of chiral ketones that serve as precursors for dioxiranes, which are powerful and environmentally benign oxidizing agents. These in situ generated chiral dioxiranes can perform enantioselective oxidations, such as the epoxidation of olefins.
A robust and scalable method has been developed for the synthesis of phenylalanine-derived trifluoromethyl ketones. nih.govnih.gov These ketone-functionalized phenylalanine analogues can be incorporated into peptide scaffolds. The resulting peptide-based ketone exhibits good stability and reactivity, acting as an effective catalyst for dioxirane-mediated oxidations. In studies, a peptide-based trifluoromethyl ketone catalyst was used at a 10 mol% loading for the epoxidation of certain olefins, achieving good yields and enantiomeric ratios up to 91:9. nih.gov The synthesis strategy for these catalysts involves key steps like a masked ketone approach and a Negishi cross-coupling to form the parent amino acid structure nih.govnih.gov.
Metal-Catalyzed Reactions Involving Phenylalanine Esters
The amino and carboxylate groups of phenylalanine esters make them suitable candidates for use as ligands in metal-catalyzed reactions. By coordinating to a metal center, they can create a chiral environment that directs the stereochemical course of the reaction. Phenylalanine derivatives have been successfully employed as ligands in reactions catalyzed by metals such as palladium and copper.
In palladium catalysis, N-acetyl-phenylalanine has been used as a ligand in the non-directed C-H alkylation for the synthesis of β-(hetero)aryl ketones chemrxiv.org. This dual-ligand system, in combination with 2-methyl quinoxaline, facilitates the diversification of drug molecules and natural products. Mechanistic studies suggest that the N-Ac-Phenylalanine ligand is involved in the reductive elimination step, which regenerates the active Pd(II) catalyst chemrxiv.org. Furthermore, palladium-catalyzed C(sp²)–H functionalization of the phenyl ring of phenylalanine itself has been explored, showcasing the versatility of this amino acid in metal-catalyzed transformations acs.org.
Copper-catalyzed reactions, such as the Chan-Lam and Ullmann couplings for C-N bond formation, often rely on nitrogen-based ligands to promote the reaction researchgate.netnih.gov. While direct use of this compound as a primary ligand is not extensively documented, the principles of using amino acid derivatives are well-established. Mechanistic studies on copper-catalyzed N-arylation highlight the importance of chelating diamine ligands in controlling the active catalytic species mit.edu. The development of copper complexes with various N,N-donor ligands for these reactions provides a framework where phenylalanine esters could be adapted as chiral modifiers nih.gov.
Chiral Selector Applications (e.g., in Chromatography)
The enantiomerically pure nature of this compound makes it an excellent chiral selector, a molecule that can differentiate between the enantiomers of another chiral compound. This property is extensively used in chromatography for the separation of racemic mixtures.
Chiral Stationary Phases (CSPs): this compound has been incorporated into stationary phases for both gas chromatography (GC) and high-performance liquid chromatography (HPLC).
For GC: A chiral ionic liquid (CIL), L-phenylalanine ethyl ester bis-(perfluoroethylsulfonyl) imide, has been synthesized and proposed as a chiral stationary phase for GC. This CIL exhibits high thermal stability, which is a crucial property for GC applications. Its ability to recognize chirality was demonstrated through fluorescence spectroscopy using 2,2,2-trifluoroanthrylethanol as a model chiral analyte. researchgate.net
For HPLC: A novel chiral stationary phase was developed by immobilizing helical poly(phenylacetylene)s, which contain L-phenylalanine ethyl ester pendants, onto silica gel. This immobilized CSP showed enhanced enantiorecognition ability and solvent compatibility compared to its coated counterpart. nih.gov
Chiral Mobile Phase Additives (CMPAs): In another chromatographic approach, derivatives of phenylalanine are used as additives in the mobile phase to achieve chiral separation on an achiral stationary phase nih.gov. The analyte enantiomers form transient diastereomeric complexes with the chiral selector in the mobile phase. These complexes have different stabilities and/or affinities for the stationary phase, which leads to their separation. The use of basic mobile phase additives, such as various amines, can significantly enhance the chiral separation of underivatized phenylalanine analogs on polysaccharide-based columns by altering the hydrogen bonding interactions involved in the recognition process nih.gov.
| Application | Derivative/Method | Chromatography Type | Key Finding |
|---|---|---|---|
| Chiral Stationary Phase | L-phenylalanine ethyl ester bis-(perfluoroethylsulfonyl) imide (Chiral Ionic Liquid) | Gas Chromatography (GC) | High thermal stability and demonstrated chiral recognition ability researchgate.net. |
| Chiral Stationary Phase | Poly(phenylacetylene)s with L-phenylalanine ethyl ester pendants | High-Performance Liquid Chromatography (HPLC) | Immobilized phase shows enhanced enantiorecognition and solvent compatibility nih.gov. |
| Chiral Mobile Phase Additive | Phenylalanine analogs with basic additives (e.g., amines) | High-Performance Liquid Chromatography (HPLC) | Amine additives enhance selectivity by disrupting hydrogen bonding involved in recognition nih.gov. |
Research on Derivatives and Analogs of Ethyl N Phenylalaninate
Design and Synthesis of N-Substituted Phenylalanine Esters
The secondary amine of the phenylalanine backbone is a prime site for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the molecule's biological activity, and physical and chemical properties. A common strategy for N-substitution is N-alkylation. For instance, direct N-alkylation of L-phenylalanine esters with alcohols, such as 4-methylbenzyl alcohol, has been achieved using iridium catalysis in a hydrogen borrowing process, which advantageously produces water as the only byproduct researchgate.net. Another approach involves the phase transfer alkylation of N-(diphenylmethylene)glycine ethyl ester, which, after hydrolysis and esterification, yields N-substituted phenylalanine analogs nih.govresearchgate.net.
N-acylation is another prevalent modification. For example, N-acetyl-L-phenylalanine ethyl ester is a well-characterized derivative chemspider.com. The synthesis of N-acyl-D-phenylalanine esters can be achieved by refluxing the amino acid with an acid and an alcohol, followed by selective enzymatic conversion to separate the desired enantiomer google.com. Microwave-assisted esterification of N-acetyl-L-phenylalanine has also been shown to be an effective and greener synthetic method nih.govmdpi.comresearchgate.netmdpi.org.
Furthermore, more complex substituents can be introduced. For example, N-methylation of L-phenylalanine has been explored for its potential to enhance the pharmacokinetic properties of peptides asianpubs.orgmonash.edu. The Fukuyama amine synthesis is one of the methods that has been applied for this purpose asianpubs.org.
| N-Substituent | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| Alkyl (e.g., 4-methylbenzyl) | Iridium-catalyzed N-alkylation with alcohols | Environmentally friendly, produces water as the only byproduct. | researchgate.net |
| Acyl (e.g., Acetyl) | Reaction with acylating agents (e.g., acetic anhydride) | Common modification for protecting the amine group or altering biological activity. | chemspider.comgoogle.com |
| Methyl | Reductive methylation or Fukuyama amine synthesis | Used to increase membrane permeability and proteolytic stability of peptides. | asianpubs.org |
| Diphenylmethylene | Phase transfer alkylation | Intermediate for the synthesis of various N-substituted analogs. | nih.govresearchgate.net |
Functionalization at Ester Moiety
Modification of the ester group of ethyl N-phenylalaninate offers another avenue for creating derivatives with tailored properties. While direct functionalization of the ethyl ester is less common than N-substitution, transesterification reactions can be employed to introduce different alkyl or aryl groups. For instance, enzymatic transesterification using proteases in organic media has been explored .
A more indirect but powerful method for modifying the C-terminus involves the synthesis of the corresponding N-protected amino acid, which can then be coupled with various alcohols to form different esters. For example, N-acetyl-L-phenylalanine can be esterified using modified Mukaiyama's reagents, which allows for the synthesis of a range of esters under mild conditions nih.govmdpi.comresearchgate.netmdpi.org.
Additionally, the ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for further functionalization, such as amidation to form peptide bonds, as will be discussed in the following section. The synthesis of β-phenylalanine derivatives often starts with the modification of the carboxylic acid, which is then re-esterified if needed nih.gov.
| Functionalization Strategy | Description | Example | Reference |
|---|---|---|---|
| Transesterification | Exchange of the ethyl group with another alcohol moiety, often enzyme-catalyzed. | Enzymatic synthesis of various alkyl esters of N-acetyl-L-phenylalanine. | |
| Esterification of N-protected Phenylalanine | Synthesis of various esters starting from the N-protected amino acid and the desired alcohol. | Microwave-assisted esterification of N-acetyl-L-phenylalanine with different alcohols. | nih.govmdpi.comresearchgate.netmdpi.org |
| Hydrolysis and Re-functionalization | Hydrolysis of the ester to the carboxylic acid, followed by other transformations like amidation. | Synthesis of peptide derivatives. | prepchem.comsemanticscholar.org |
Incorporation into Dipeptides and Oligopeptides
This compound is a fundamental building block in peptide synthesis. Its ester group serves as a protecting group for the C-terminus, while the N-terminus can be coupled with other amino acids. The synthesis of dipeptides, such as N-formyl-L-phenylalanyl-glycine ethyl ester, demonstrates this principle, where N-formyl-L-phenylalanine is coupled with glycine ethyl ester prepchem.com.
The incorporation of this compound into larger peptides is a cornerstone of solid-phase peptide synthesis (SPPS) and solution-phase synthesis. In these methods, the N-terminus of this compound is typically protected (e.g., with a Boc or Fmoc group), and the ester is later hydrolyzed or aminolyzed to extend the peptide chain. Research has focused on developing greener and more efficient methods for peptide synthesis, including the use of novel solvents to replace traditional ones like DMF lu.seresearchgate.net.
Furthermore, this compound and its derivatives are used to synthesize peptide analogs with unnatural amino acids to enhance their biological activity or stability. For example, new tri- and tetrapeptides have been synthesized by introducing biologically active gabapentin and baclofen to a phenylalanine dipeptide nih.gov. The synthesis of a dipeptide analogue, 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide, was achieved through liquid-phase synthesis from L-phenylalanine and ethylenediamine semanticscholar.org. The polymerization of L-phenylalanine ethyl ester, catalyzed by enzymes like papain, has been used to produce oligo(L-Phe) peptides researchgate.net.
| Peptide/Oligopeptide | Synthetic Approach | Research Focus | Reference |
|---|---|---|---|
| N-formyl-L-phenylalanyl-glycine ethyl ester | Solution-phase coupling | Fundamental dipeptide synthesis. | prepchem.com |
| Oligo(L-Phe) | Enzymatic polymerization of L-phenylalanine ethyl ester | Synthesis of biologically active oligopeptides. | researchgate.net |
| Peptide analogs with gabapentin/baclofen | Solution-phase peptide synthesis | Increasing lipophilicity and preventing fibril aggregation. | nih.gov |
| 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide | Liquid-phase synthesis | Synthesis of novel dipeptide analogues. | semanticscholar.org |
Phosphoramide and Sulfonyl Derivatives
The modification of the N-terminus of this compound with phosphorus- and sulfur-containing groups has led to the development of derivatives with interesting biological and chemical properties.
Phosphoramide derivatives are synthesized by reacting this compound with various phosphorylating agents. For example, the reaction of ethyl phenylalaninate hydrochloride with ethyl and phenyl phosphorodichloridates, followed by reaction with amines like bis(β-chloroethyl)amine, yields phosphoramidates asianpubs.org. These compounds often exist as a mixture of diastereoisomers due to the chiral center in the phenylalanine moiety asianpubs.orgresearchgate.net. Iodine-mediated synthesis has also been used to prepare compounds like ethyl (diethoxyphosphoryl)-L-phenylalaninate nih.govresearchgate.net. These derivatives are of interest in medicinal chemistry, partly due to the structural similarity of some to clinically used anticancer agents asianpubs.org.
Sulfonyl derivatives , on the other hand, are typically prepared by reacting this compound with sulfonyl chlorides. This results in the formation of a stable sulfonamide linkage. Examples include 2-methyl-2-propanyl N-[(4-nitrophenyl)sulfonyl]-N-(2-oxo-2-phenylethyl)-L-phenylalaninate and ethyl N-({4-[(4-methylphenyl)sulfonyl]-3-thiomorpholinyl}carbonyl)phenylalaninate chemspider.comchemspider.com. These derivatives are explored for a range of applications, including as potential therapeutic agents. For instance, β-phenylalanine derivatives containing sulfonamide moieties have been synthesized and evaluated for their antiproliferative activity in lung cancer models nih.gov.
| Derivative Type | Synthetic Precursors | Example Compound | Reference |
|---|---|---|---|
| Phosphoramide | This compound, phosphorodichloridates, amines | Ethyl and Phenyl Amido(Ethoxyphenylalaninyl)Phosphate | asianpubs.org |
| Phosphoramide | This compound, trialkyl phosphites, iodine | Ethyl (diethoxyphosphoryl)-L-phenylalaninate | nih.gov |
| Sulfonyl | This compound, sulfonyl chlorides | 2-Methyl-2-propanyl N-[(4-nitrophenyl)sulfonyl]-N-(2-oxo-2-phenylethyl)-L-phenylalaninate | chemspider.com |
| Sulfonyl | This compound, substituted sulfonyl chlorides | Ethyl N-({4-[(4-methylphenyl)sulfonyl]-3-thiomorpholinyl}carbonyl)phenylalaninate | chemspider.com |
| Sulfonyl | β-phenylalanine, 4-methylbenzene-1-sulfonyl chloride | 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid derivatives | nih.gov |
Ionic Liquid Derivatives and their Research Utility
In recent years, there has been growing interest in using this compound as a chiral building block for the synthesis of chiral ionic liquids (CILs) . These are organic salts with melting points below 100 °C that possess a chiral center. The synthesis of these CILs often involves the quaternization of an amine or the modification of the amino acid ester with a suitable counterion. For example, L-phenylalanine alkyl ester-based cations have been paired with anions like bis-(perfluoroethylsulfonyl) imide and bis-(trifluoromethanesulfonyl) amide to form room-temperature ionic liquids sjf.edu.
These phenylalanine-based ionic liquids are investigated for a variety of applications. Their chirality makes them useful as chiral selectors in chromatography and as media for enantioselective reactions nih.govmarquette.edunih.gov. For instance, L-phenylalanine ethyl ester bis-(perfluoroethylsulfonyl) imide has shown potential for chiral discrimination of alcohol enantiomers sjf.eduresearchgate.net. The properties of these ionic liquids, such as their melting point, viscosity, and thermal stability, can be tuned by varying the alkyl substituents on the cation and the nature of the anion sjf.eduresearchgate.net.
Furthermore, research is being conducted to develop more sustainable and biodegradable ionic liquids. Phenylalanine-derived ionic liquids are considered promising in this regard due to their origin from renewable resources researchgate.netmpg.deresearchgate.netdntb.gov.ua. The biodegradability of imidazolium- and pyridinium-derived phenylalanine ethyl ester ionic liquids has been studied, highlighting their potential as greener alternatives to conventional organic solvents researchgate.net.
| Ionic Liquid Type | Anion | Key Properties | Research Utility | Reference |
|---|---|---|---|---|
| L-phenylalanine alkyl ester-based cations | Bis-(perfluoroethylsulfonyl) imide | Room-temperature liquid, high thermal stability | Chiral discrimination in spectroscopy | sjf.eduresearchgate.net |
| L-phenylalanine alkyl ester-based cations | Bis-(trifluoromethanesulfonyl) amide | Low glass transition temperatures | Potential as chiral stationary phases in GC | sjf.edu |
| Imidazolium-derived phenylalanine esters | Various | Biodegradable | Greener solvents | researchgate.net |
| Pyridinium-derived phenylalanine esters | Various | Biodegradable, potential for enzymatic cleavage | Sustainable chemical applications | researchgate.netdntb.gov.ua |
Advanced Characterization and Analytical Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Ethyl N-phenylalaninate, providing detailed information about the chemical environment of each atom. Both ¹H and ¹³C NMR are routinely employed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. In a deuterated solvent like D₂O, the spectrum shows multiplets for the aromatic protons of the phenyl ring, typically in the range of 7.28-7.45 ppm. The methine proton (CH) attached to the chiral center appears as a doublet of doublets around 4.42 ppm. The protons of the ethyl ester group give rise to a quartet for the methylene (B1212753) group (CH₂) around 4.2 ppm and a triplet for the methyl group (CH₃) around 1.2 ppm. The methylene protons of the benzyl (B1604629) group (PhCH₂) appear as two distinct doublet of doublets around 3.21 and 3.34 ppm due to their diastereotopic nature. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound in D₂O, the carbonyl carbon of the ester group resonates at approximately 170.1 ppm. The aromatic carbons of the phenyl ring show signals between 128.2 and 133.7 ppm. The chiral methine carbon (CH) is observed around 54.1 ppm, while the methylene carbon of the benzyl group (PhCH₂) is found near 53.6 ppm. The carbons of the ethyl group appear at approximately 62 ppm for the methylene (OCH₂) and 14 ppm for the methyl (CH₃). rsc.org
Table 1: Typical ¹H NMR Chemical Shifts for this compound in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.28 - 7.45 | m |
| CH (chiral center) | 4.42 | dd |
| OCH₂ (ethyl) | ~4.2 | q |
| PhCH₂ | 3.21, 3.34 | dd, dd |
| CH₃ (ethyl) | ~1.2 | t |
Data sourced from various spectroscopic databases and literature. rsc.org
Table 2: Typical ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 170.1 |
| Aromatic-C | 128.2 - 133.7 |
| CH (chiral center) | 54.1 |
| PhCH₂ | 53.6 |
| OCH₂ (ethyl) | ~62 |
| CH₃ (ethyl) | ~14 |
Data sourced from various spectroscopic databases and literature. rsc.org
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its identity. The monoisotopic mass of this compound is 193.1103 g/mol . chemspider.com In mass spectrometry, the molecule can undergo fragmentation, with common losses including the ethoxy group (-OCH₂CH₃) from the ester functionality. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule.
X-ray Crystallography for Molecular Conformation and Packing
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been used to study derivatives of L-phenylalanine ethyl ester, revealing details about their molecular conformation and how the molecules pack in a crystal lattice. iucr.org For instance, studies on related dipeptide esters have shown a parallel-chain pleated-sheet type of molecular configuration. iucr.org While a specific crystal structure for the parent this compound is not detailed in the provided search results, the technique remains crucial for understanding its solid-state properties.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of this compound is critical, especially in pharmaceutical applications. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for separating and quantifying the enantiomers.
Chiral HPLC: Chiral stationary phases (CSPs) are used in HPLC to differentiate between the enantiomers. For underivatized amino acid esters, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are effective. sigmaaldrich.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The D-enantiomer is often more strongly retained on such columns. sigmaaldrich.com
Chiral GC: Chiral GC is another valuable technique for enantiomeric separation. gcms.cz Derivatized cyclodextrins are commonly used as chiral stationary phases in capillary columns. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions, such as temperature and carrier gas flow rate, are optimized to achieve baseline separation of the enantiomers. nih.gov
Table 3: Chiral Chromatography Techniques for this compound
| Technique | Chiral Stationary Phase (Example) | Principle |
|---|---|---|
| HPLC | Teicoplanin-based | Diastereomeric complex formation |
| GC | Derivatized cyclodextrin | Enantioselective interactions |
Information compiled from various sources on chiral separation techniques. sigmaaldrich.comgcms.cz
Spectroscopic Methods in Chiral Recognition Studies
Spectroscopic methods are employed to investigate the mechanisms of chiral recognition involving this compound. These studies often utilize chiral selectors and monitor the changes in spectroscopic signals upon interaction with the enantiomers of this compound. Techniques such as fluorescence spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy can be used to probe the diastereomeric interactions that lead to chiral discrimination. researchgate.net For example, chiral ionic liquids based on L-phenylalanine ethyl ester have been synthesized and their chiral recognition ability has been demonstrated using fluorescence spectroscopy with model chiral analytes. researchgate.net
Theoretical and Computational Investigations
Theoretical and computational chemistry offers powerful tools to investigate the properties and behavior of molecules at an atomic level. For Ethyl N-phenylalaninate, these methods provide deep insights into its interactions, electronic characteristics, conformational preferences, and reaction pathways, complementing experimental findings.
Q & A
Q. What are the standard synthesis routes for Ethyl N-phenylalaninate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of N-phenylalanine using ethanol under acidic catalysis (e.g., H₂SO₄) or through protecting-group strategies. Critical parameters include solvent choice (anhydrous conditions for esterification), temperature control (60-80°C for optimal kinetics), and stoichiometric ratios (excess ethanol to drive equilibrium). Yield optimization requires monitoring via TLC or HPLC to track intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are foundational. In NMR, prioritize the ester carbonyl signal (~170 ppm in ¹³C NMR) and ethyl group protons (δ 1.2-1.4 ppm for CH₃, δ 4.1-4.3 ppm for CH₂). IR should show C=O stretching (~1740 cm⁻¹) and N-H bending (if unprotected amine). Cross-validate with High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use fume hoods for volatile reagents, wear nitrile gloves, and employ closed systems to minimize inhalation risks. Safety showers and eye wash stations must be accessible. While acute toxicity data may be limited, assume irritant potential for skin/eyes. Follow TCI America’s guidelines for PPE (dust masks, lab coats) and local waste disposal regulations .
Q. How can researchers ensure analytical reproducibility when quantifying this compound in mixed matrices?
Use internal standards (e.g., deuterated analogs) in HPLC or GC-MS to correct for matrix effects. Calibrate instruments with certified reference materials (CRMs) from authoritative sources like NIST. Document solvent purity, column batches, and temperature gradients to minimize variability .
Advanced Research Questions
Q. How should experimental designs for pharmacological studies on this compound address bioactivity confounders?
Implement double-blinded, randomized trials with negative controls (e.g., unmodified phenylalanine derivatives). Use dose-response curves to isolate concentration-dependent effects. Adhere to NIH preclinical guidelines for in vivo studies, including power analysis to determine sample sizes and minimize Type I/II errors .
Q. What methodologies resolve contradictions in spectral data interpretations for this compound derivatives?
Combine 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. For conflicting IR/Raman data, employ computational simulations (DFT) to predict vibrational modes. Cross-reference with crystallographic data (if available) for structural validation. Discrepancies may arise from solvent polarity or tautomerism; report solvent systems explicitly .
Q. Can computational models predict the thermodynamic stability of this compound under varying pH conditions?
Molecular dynamics (MD) simulations using software like Gaussian or GROMACS can model protonation states and hydrolysis kinetics. Input experimental parameters (e.g., pKa from potentiometric titrations) to refine predictions. Validate with accelerated stability studies (e.g., 40°C/75% RH for 3 months) .
Q. How do statistical approaches mitigate biases in structure-activity relationship (SAR) studies of this compound analogs?
Apply multivariate regression (PLS or PCA) to disentangle correlated variables (e.g., lipophilicity vs. steric effects). Use bootstrapping to assess confidence intervals for IC₅₀ values. Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .
Q. What strategies address reproducibility challenges in catalytic asymmetric synthesis of this compound enantiomers?
Document catalyst loading (e.g., Jacobsen’s thiourea catalysts), solvent water content, and stirring rates. Use chiral HPLC to quantify enantiomeric excess (ee%). Share raw data and code for reaction optimization via open-access platforms to facilitate peer validation .
Q. How can systematic reviews integrate fragmented literature on this compound’s bioactivity?
Follow PRISMA guidelines for literature screening. Use SciFinder and Web of Science to identify peer-reviewed studies, excluding patents/unverified sources. Meta-analyses should weight findings by sample size and experimental rigor (e.g., in vitro vs. in vivo). Highlight gaps, such as long-term toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
